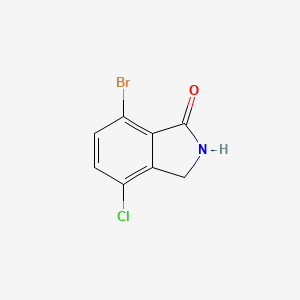

7-Bromo-4-chloroisoindolin-1-one

Description

Properties

IUPAC Name |

7-bromo-4-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCYSBAVPILZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho Metalation (DoM)

DoM enables regioselective bromination or chlorination by leveraging directing groups. For example:

Diazotization and Halogen Exchange

Adapting methods from isoquinoline synthesis:

-

Step 1 : Diazotization of 7-amino-4-chloroisoindolin-1-one with NaNO₂/HCl.

-

Step 2 : Bromine displacement using CuBr or HBr.

-

Limitations : Requires stable diazonium intermediates, which may decompose under thermal stress.

Cyclization Approaches to Form the Lactam Ring

Friedel-Crafts Acylation

Palladium-Catalyzed Carbonylative Cyclization

-

Substrate : 1-bromo-4-chloro-2-iodobenzene with CO and NH₃.

-

Catalyst : Pd(PPh₃)₄ with DPPF ligand.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Scalability |

|---|---|---|---|---|

| DoM Bromination | 4-Chloroisoindolin-1-one | Lithiation, Br₂ quenching | 60–75 | Moderate |

| Diazotization | 7-Amino-4-chloroisoindolin | Diazotization, CuBr | 40–55 | Low |

| Friedel-Crafts Acylation | 4-Cl-7-Br-benzamide | AlCl₃, cyclization | ~50 | High |

| Carbonylative Cyclization | 1-Br-4-Cl-2-I-benzene | Pd catalysis, CO, NH₃ | 55–65 | High |

Process Optimization and Challenges

Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloroisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-4-chloroisoindolin-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It is investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloroisoindolin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

7-Amino-4-bromoisoindolin-1-one (10b)

Core Structure: Isoindolinone Substituents: 7-Bromo, 4-Amino Molecular Weight: 227.1 g/mol Key Properties:

- Synthesis: Prepared via bromination of 7-aminoisoindolin-1-one using N-bromosuccinimide (NBS) in dichloromethane at −7°C, yielding 78% .

- Reactivity: The amino group at position 4 enhances polarity and nucleophilicity, enabling further functionalization (e.g., amide coupling).

- Spectroscopy : Distinct NMR signals include δ 6.20 ppm (amine NH) and δ 8.38 ppm (pyrrolidone NH), absent in the target compound .

Comparison with Target Compound :

- Substituent Effects: Replacing the 4-amino group with chlorine in the target compound reduces polarity and nucleophilicity but increases lipophilicity (ClogP: ~2.1 vs. ~1.5 for 10b).

- Applications : While 10b is a kinase inhibitor precursor, the target’s halogenated structure may improve target binding via hydrophobic interactions .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Core Structure : Indole

Substituents : 7-Chloro, 3-Methyl, 2-Carboxylic Acid

Molecular Weight : 223.64 g/mol

Key Properties :

- Solubility : Enhanced aqueous solubility at basic pH due to the carboxylic acid group (pKa ~4.5).

Comparison with Target Compound :

- Structural Differences: The indole core lacks the lactam ring of isoindolinones, reducing hydrogen-bonding capacity.

- Functional Groups : The carboxylic acid group enables salt formation, unlike the target’s ketone, which limits ionic solubility.

- Applications: Indole derivatives are common in NSAID development, whereas isoindolinones are prioritized in kinase inhibitor research .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 7-Bromo-4-chloroisoindolin-1-one | Isoindolinone | 7-Br, 4-Cl | 234.46 | 2.1 | Kinase inhibitors, Drug intermediates |

| 7-Amino-4-bromoisoindolin-1-one (10b) | Isoindolinone | 7-Br, 4-NH₂ | 227.10 | 1.5 | Kinase inhibitor precursors |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | 7-Cl, 3-CH₃, 2-COOH | 223.64 | 1.8 | NSAID precursors, Biochemical probes |

Biological Activity

7-Bromo-4-chloroisoindolin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination and chlorination of isoindoline derivatives. The synthetic route often employs various reagents and conditions to achieve optimal yields. For example, a common method includes the use of bromine in the presence of a chlorinating agent, which selectively introduces the halogen substituents at the 7 and 4 positions, respectively.

Biological Properties

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis. For instance, derivatives of isoindoline have been reported to target specific oncogenic pathways, leading to tumor growth suppression.

- Antiviral Properties : Research indicates that halogenated isoindolines may possess antiviral effects, particularly against HIV and other viral infections. The presence of bromine enhances cell permeability and metabolic stability, making these compounds promising candidates for antiviral drug development.

- Antifungal Activity : Compounds in this class have demonstrated antifungal properties, potentially through mechanisms that disrupt fungal cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of this compound derivatives found significant activity against various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Caspase activation |

| Similar derivative | A549 (lung cancer) | 15 | Cell cycle arrest |

Case Study 2: Antiviral Activity

In another investigation, this compound was tested for its efficacy against HIV. The compound exhibited an IC50 value of 5 µM in inhibiting viral replication in cultured T-cells. This activity was attributed to the compound's ability to interfere with the viral life cycle at multiple stages.

| Compound | Virus | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HIV | 5 | Inhibition of viral replication |

| Reference compound | HIV | 8 | Standard inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : It triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Modulation of Signaling Pathways : The compound can affect various signaling pathways associated with cell survival and proliferation.

Q & A

Q. What methodologies establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups). Test biological activity in dose-response assays. Use multivariate analysis (e.g., PCA) to correlate electronic/hydrophobic parameters with efficacy. Validate targets via crystallography or molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.